Product packaging for Hydrazobenzene-2,2'-diol(Cat. No.:)

Hydrazobenzene-2,2'-diol

Cat. No.: B8047627
M. Wt: 216.24 g/mol
InChI Key: LCROLLMFVYHCEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hydrazobenzene-2,2'-diol is a specialized organic compound that features both hydrazine and phenolic hydroxyl groups on a biphenyl scaffold. This unique structure makes it a valuable intermediate in research applications, particularly in synthetic organic chemistry and materials science. Its hydrazine moiety is of significant interest for the development of novel hydrazide-based linkers. Peptide hydrazides, for instance, are critical precursors for synthesizing peptide thioesters, which are valuable building blocks for the convergent synthesis of proteins and cyclic peptides via native chemical ligation . Furthermore, the molecule's potential to undergo diazotization or form azo dyes, similar to its parent compound hydrazobenzene , positions it as a candidate for developing new ligands, functionalized polymers, or chromophores. The presence of two ortho-hydroxy groups enhances its metal-chelating ability, suggesting potential applications in designing catalysts or sensors. This product is intended for research use only and is not approved for use in humans or animals. Researchers are advised to consult relevant safety data sheets prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O2 B8047627 Hydrazobenzene-2,2'-diol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(2-hydroxyphenyl)hydrazinyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16/h1-8,13-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCROLLMFVYHCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NNC2=CC=CC=C2O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Hydrazobenzene 2,2 Diol and Its Precursors

Strategic Approaches to Regioselective Synthesis of Hydrazobenzene-2,2'-diol

The regioselective synthesis of this compound is fundamentally dependent on the selection of an appropriately substituted starting material. The most direct precursor is 2,2'-dinitrobiphenyl (B165474), where the nitro groups are positioned for reduction to the hydrazo linkage, and their location dictates the eventual placement of the hydroxyl groups if a subsequent transformation were intended, or more directly, by starting with a dihydroxydinitrobiphenyl precursor.

However, the primary challenge in the synthesis of substituted hydrazobenzenes is not typically the regioselectivity of the aromatic substitution, which is determined by the precursor, but rather the selective reduction of the nitro groups to the hydrazo stage without proceeding to the corresponding aniline (B41778) or undergoing side reactions. For instance, the reduction of 2,2'-dinitrobiphenyl can also lead to the formation of benzo[c]cinnoline (B3424390) through intramolecular cyclization, or complete reduction to 2,2'-diaminobiphenyl. researchgate.net Therefore, strategic approaches focus on controlling the reduction potential and reaction environment to favor the formation of the desired N-N bond.

Catalytic Reduction Pathways to this compound from Dinitroaromatic Precursors

The conversion of dinitroaromatic compounds to their corresponding hydrazo derivatives is a critical step in the synthesis of this compound. This transformation is most commonly achieved through catalytic reduction, which can be broadly categorized into homogeneous and heterogeneous catalysis.

The selective reduction of a dinitroaromatic precursor, such as 2,2'-dinitrobiphenol, is a delicate process. The reaction must be halted at the intermediate hydrazo stage, as over-reduction leads to the formation of the corresponding diamine. The choice of catalyst, solvent, temperature, and pressure are all critical parameters in achieving high selectivity.

Table 1: Comparison of Catalytic Systems for the Reduction of Dinitroaromatic Compounds
Catalyst TypeCatalyst ExamplePrecursorProductKey Features
HomogeneousVanadium CompoundsAromatic Nitro CompoundsAromatic AminesPrevents accumulation of hydroxylamine (B1172632) intermediates. google.com
HeterogeneousPd/C2,2'-DinitrobiphenylBenzo[c]cinnoline, 2,2'-DiaminobiphenylProduct selectivity is highly dependent on reaction conditions. researchgate.net
HeterogeneousNoble Metal (e.g., Pt, Pd) with Quinone Co-catalysto-Nitrochlorobenzene2,2'-DichlorohydrazobenzeneHigh and reproducible yields. google.com
HeterogeneousNickel Systemo-Nitrochlorobenzene2,2'-DichlorohydrazobenzeneUtilizes a mixed solvent system under alkaline conditions. google.com

Homogeneous catalysis offers the advantage of high selectivity under mild reaction conditions due to the well-defined nature of the active catalytic species. For the reduction of dinitroaromatics, transition metal complexes are often employed. For instance, the use of vanadium compounds in the catalytic hydrogenation of aromatic nitro compounds has been shown to prevent the accumulation of hydroxylamine intermediates, which can be crucial in avoiding side reactions and improving the selectivity towards the desired product. google.com While not specifically documented for this compound, such systems could theoretically be adapted to control the reduction of a suitable dinitrophenolic precursor.

Heterogeneous catalysts are widely used in industrial processes due to their ease of separation and recyclability. For the synthesis of substituted hydrazobenzenes, catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel are commonly employed.

The synthesis of the structurally related 2,2'-dichlorohydrazobenzene via the catalytic hydrogenation of o-nitrochlorobenzene provides valuable insights. One patented process utilizes a noble metal catalyst in conjunction with a polycyclic quinone, such as an anthraquinone (B42736) derivative, as a co-catalyst in an aqueous alkali metal hydroxide (B78521) solution with an aromatic solvent. This system leads to high and reproducible yields of the desired dichlorohydrazobenzene. google.com Another approach employs a nickel-based catalyst in a mixed solvent of alcohols and aromatic hydrocarbons under alkaline conditions. google.com These examples underscore the importance of an alkaline medium and the choice of catalyst system in favoring the formation of the hydrazo linkage.

However, the reduction of 2,2'-dinitrobiphenyl with hydrazine (B178648) hydrate (B1144303) catalyzed by Pd/C has been shown to yield benzo[c]cinnoline and 2,2'-diaminobiphenyl, indicating that under these conditions, the formation of this compound is not favored. researchgate.net This highlights the challenge of achieving the desired selectivity and the need for careful optimization of reaction conditions, such as temperature, pressure, and the choice of reducing agent.

Condensation Reactions for Hydrazone Intermediate Formation

An alternative synthetic route to hydrazobenzene (B1673438) derivatives involves the formation of hydrazone intermediates. This typically involves the condensation reaction between a hydrazine and a carbonyl compound. While not a direct route to this compound, the synthesis of hydrazide-hydrazone derivatives showcases the versatility of this class of reactions. For example, 2,4-dihydroxybenzoic acid hydrazide can be condensed with various aromatic aldehydes to form the corresponding hydrazide-hydrazones. mdpi.comnih.gov

In the context of this compound, one could envision a strategy involving the synthesis of a suitable dihydroxy-substituted aromatic aldehyde or ketone, followed by condensation with a hydrazine derivative and subsequent reduction. Microwave irradiation has been demonstrated as an effective green chemistry tool for promoting such condensation reactions, often leading to higher yields and shorter reaction times. fip.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly important in the design of synthetic routes. For the synthesis of this compound and its precursors, several green approaches can be considered.

The use of catalytic transfer hydrogenation, where a hydrogen donor like hydrazine hydrate is used in place of gaseous hydrogen, can enhance safety. researchgate.net Furthermore, the development of catalytic systems that operate in environmentally benign solvents, such as water or ethanol, is a key goal. The synthesis of 2-hydroxybenzohydrazide (B147611) derivatives using microwave irradiation in the absence of toxic solvents is a prime example of a green synthetic method. fip.org

Electrochemical methods also present a green alternative for the reduction of nitroaromatics. These methods replace chemical reducing agents with electrons, thereby minimizing waste. The electrochemical reduction of nitroarenes can be a powerful tool for the synthesis of various nitrogen-containing heterocycles and could be adapted for the selective synthesis of hydrazobenzene derivatives.

Fundamental Reaction Mechanisms and Chemical Transformations of Hydrazobenzene 2,2 Diol

Redox Chemistry of the Hydrazine (B178648) Moiety in Hydrazobenzene-2,2'-diol

The hydrazine moiety is the primary center for redox activity in this compound. It can undergo oxidation to the corresponding azo compound, a transformation that involves the removal of two electrons and two protons. This process is often reversible, establishing a redox couple between the hydrazo and azo forms.

The electrochemical oxidation of hydrazobenzene (B1673438) and its derivatives has been shown to proceed via a two-electron, two-proton process to yield the corresponding azobenzene (B91143). scribd.com For this compound, the reaction involves its oxidation to 2,2'-azoxyphenol.

The general mechanism can be described as: HO-C₆H₄-NH-NH-C₆H₄-OH → HO-C₆H₄-N=N-C₆H₄-OH + 2H⁺ + 2e⁻ scribd.com

Cyclic voltammetry studies on analogous hydrazobenzene systems reveal that the oxidation potential and the reversibility of the reaction are sensitive to the pH of the medium. scribd.com In non-aqueous or alkaline solutions, hydrazobenzene undergoes a two-electron oxidation to azobenzene. scribd.com The presence of hydroxyl groups on the aromatic rings is expected to influence the oxidation potential, though specific data for the 2,2'-diol derivative is not extensively detailed in the provided literature. The electron-donating nature of the hydroxyl groups would likely facilitate the oxidation process by increasing the electron density at the hydrazine linkage.

Table 1: Electrochemical Oxidation Data for Hydrazobenzene Systems
CompoundOxidation ProductElectrons TransferredProtons TransferredMediumReference
HydrazobenzeneAzobenzene22Aqueous/Non-aqueous scribd.com
This compound2,2'-Azoxyphenol22(Inferred)N/A

The oxidation and reduction of the hydrazobenzene/azobenzene system is a classic example of a proton-coupled electron transfer (PCET) process, where the transfer of electrons is mechanistically linked to the transfer of protons. nih.govresearchgate.net The presence of pendant acid-base functionalities, such as the ortho-hydroxyl groups in this compound, can significantly impact the thermodynamics and kinetics of this process. nih.govacs.org

Table 2: Factors Influencing PCET in Hydrazobenzene Systems
FactorInfluence on PCET MechanismPotential Effect of 2,2'-Diol GroupsReference
Pendant Acid/Base Groups Can shift redox potentials and favor concerted pathways.The -OH groups act as integrated proton sources/sinks. nih.govacs.org
Intramolecular H-Bonding Stabilizes intermediates and transition states; promotes concerted transfers.Strong H-bonding between -OH and -NH groups is expected. nih.govacs.org
Solvent/pH Affects proton availability and solvation of charged species.The acidity of the phenolic protons is pH-dependent. nih.gov

Rearrangement Reactions of this compound Analogues

Hydrazobenzenes are renowned for undergoing the acid-catalyzed benzidine (B372746) rearrangement, an intramolecular process that transforms the N,N'-diarylhydrazine into various diaminobiphenyls and aminodiphenylamines. berhamporegirlscollege.ac.in

The benzidine rearrangement is a classic transformation of hydrazobenzenes in the presence of acid. allaboutchemistry.net It is an intramolecular reaction, a fact confirmed by crossover experiments which show that when a mixture of two different hydrazobenzenes is rearranged, no mixed products are formed. youtube.com The reaction is initiated by the addition of protons to one or both of the nitrogen atoms.

Several mechanisms have been proposed, with significant evidence pointing towards a researchgate.netresearchgate.net-sigmatropic rearrangement for the formation of benzidine itself. researchgate.net The reaction proceeds through a transition state where a new C-C bond forms between the para-positions of the two aromatic rings as the N-N bond cleaves. youtube.com Depending on the substitution pattern of the starting hydrazobenzene, other products can also be formed, such as diphenyline ([3,3']-rearrangement), o-semidine, and p-semidine ( nih.govnih.gov- and nih.govresearchgate.net-rearrangements, respectively). rsc.org

The presence and position of substituents on the aromatic rings critically determine the product distribution of the benzidine rearrangement. Electron-donating groups, such as hydroxyl (-OH) or methoxy (B1213986) (-OCH₃), can significantly influence the reaction's regioselectivity.

In a study of a closely related analogue, 2,2'-dimethoxyhydrazobenzene, the acid-catalyzed rearrangement yielded 3,3'-dimethoxybenzidine (B85612) as the sole product. rsc.org This reaction is first-order with respect to both the hydrazo compound and the hydrogen ion concentration. rsc.org By analogy, the rearrangement of this compound is expected to proceed similarly, with the ortho-hydroxyl groups directing the rearrangement to form a single primary product: 3,3'-dihydroxybenzidine. The ortho-hydroxyl groups likely sterically hinder the formation of other isomers like o-semidines and electronically disfavor the formation of diphenylines, leading to high selectivity.

Table 3: Product Selectivity in Benzidine Rearrangements
Starting MaterialSubstituentMajor Product(s)Reference
HydrazobenzeneNoneBenzidine, Diphenyline researchgate.net
2,2'-Dimethoxyhydrazobenzene2,2'-OCH₃3,3'-Dimethoxybenzidine rsc.org
This compound2,2'-OH3,3'-Dihydroxybenzidine (Predicted)N/A

Nucleophilic and Electrophilic Reactivity at Aromatic Centers

The reactivity of the aromatic rings in this compound towards nucleophilic and electrophilic attack is strongly dictated by the electron-donating nature of the hydroxyl and amino substituents.

Nucleophilic Reactivity: Nucleophilic aromatic substitution (SₙAr) typically requires the presence of strong electron-withdrawing groups to activate the ring towards attack by a nucleophile. semanticscholar.org The aromatic rings of this compound are electron-rich due to the powerful electron-donating effects of the hydroxyl and amino groups. wikipedia.org Consequently, the rings are highly deactivated towards nucleophilic attack, and SₙAr reactions are not a characteristic feature of this compound's reactivity under normal conditions.

Electrophilic Reactivity: In contrast, the rings are highly activated towards electrophilic aromatic substitution (SₑAr). wikipedia.orgmsu.edu Both the hydroxyl group (-OH) and the amino group (-NH-) are strong activating, ortho-, para-directing groups. msu.edu In this compound, the existing ortho-hydroxyl group and the para-amino group work in concert to direct incoming electrophiles. The most likely positions for electrophilic attack would be the carbons ortho and para to the amino group (C4') and the carbon para to the hydroxyl group (C5). Given the steric hindrance from the bulky substituent at C2, the C5 position is a highly probable site for substitution. Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com

Table 4: Directing Effects of Substituents in Electrophilic Aromatic Substitution
Substituent GroupActivating/DeactivatingDirecting EffectRelevance to this compoundReference
-OH (Hydroxyl) Strongly ActivatingOrtho, ParaActivates the ring and directs incoming electrophiles. msu.edu
-NHR (Amino) Strongly ActivatingOrtho, ParaActivates the ring and directs incoming electrophiles. msu.edu

Photochemical Reaction Pathways of this compound

The photochemistry of hydrazobenzenes is often characterized by rearrangements and disproportionation reactions. Although direct studies on this compound are limited, the photo-benzidine rearrangement is a key reaction pathway for many hydrazobenzene derivatives. Upon irradiation with ultraviolet light, hydrazobenzenes can undergo homolytic cleavage of the N-N bond to form two aminyl radicals. These radicals can then recombine at the para-positions to yield benzidine derivatives.

In the case of this compound, a plausible photochemical pathway would be a rearrangement to form 3,3'-diamino-4,4'-biphenyldiol. The presence of the hydroxyl groups at the 2 and 2' positions may influence the regioselectivity of the rearrangement.

Another potential photochemical reaction is disproportionation, where one molecule of hydrazobenzene is oxidized to azobenzene, and another is reduced to two molecules of aniline (B41778). For this compound, this would likely yield 2,2'-dihydroxyazobenzene (B1580835) and 2-aminophenol (B121084).

It is important to note that these proposed pathways are based on the known reactivity of similar compounds and would require experimental validation for this compound.

Table 1: Plausible Photochemical Reaction Products of this compound

Reaction Type Potential Products
Photo-benzidine Rearrangement3,3'-Diamino-4,4'-biphenyldiol
Disproportionation2,2'-Dihydroxyazobenzene, 2-Aminophenol

Thermal Reaction Pathways and Decomposition Mechanism Analysis

The thermal decomposition of hydrazines and their derivatives can proceed through various pathways, depending on the temperature, pressure, and the presence of catalysts. For this compound, thermal stress is expected to initiate the cleavage of the weakest bonds in the molecule. The N-N bond in the hydrazine linkage is typically the most labile.

At elevated temperatures, homolytic cleavage of the N-N bond can occur, generating two (2-hydroxyphenyl)aminyl radicals. These reactive intermediates can then undergo a variety of subsequent reactions, including:

Hydrogen Abstraction: The aminyl radicals can abstract hydrogen atoms from other molecules or from the solvent, leading to the formation of 2-aminophenol.

Dimerization: The radicals could potentially dimerize in various ways, though steric hindrance from the hydroxyl groups might make this less favorable.

Disproportionation: Similar to the photochemical pathway, thermal disproportionation could lead to the formation of 2,2'-dihydroxyazobenzene and 2-aminophenol.

General studies on the thermal decomposition of hydrazine have shown that at lower temperatures, the initial product is often ammonia (B1221849) (NH₃), while at higher temperatures, nitrogen (N₂) and hydrogen (H₂) gases are the dominant early products. nih.govcaltech.eduresearchgate.net Prominent intermediates observed during hydrazine decomposition include N₂H₃, N₂H₂, and NH₂ radicals. nih.govcaltech.eduresearchgate.net While these findings relate to the parent hydrazine, they suggest that the decomposition of the hydrazine moiety in this compound would likely contribute to the formation of gaseous products like nitrogen.

The presence of the hydroxyl groups could also influence the decomposition pathway, potentially participating in intramolecular reactions or altering the stability of intermediates. A comprehensive analysis would require experimental studies, such as thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR), to identify the decomposition products and elucidate the precise mechanisms.

Table 2: Potential Thermal Decomposition Products and Intermediates of this compound

Category Species
Initial Radicals (2-Hydroxyphenyl)aminyl radical
Stable Products 2-Aminophenol, 2,2'-Dihydroxyazobenzene
Gaseous Products Nitrogen (N₂), Ammonia (NH₃)
Potential Intermediates Diiminyl and aminyl radical species

Derivatization Strategies and Analogues of Hydrazobenzene 2,2 Diol

Synthesis of Substituted Hydrazobenzene-2,2'-diol Derivatives

The synthesis of substituted this compound derivatives allows for the fine-tuning of the molecule's steric and electronic properties. A common approach to introduce substituents onto the aromatic rings is through the reaction of appropriately substituted anilines. For instance, the condensation of substituted aromatic hydrazides with various aromatic aldehydes provides a versatile route to a wide array of hydrazone derivatives. nih.gov The reaction conditions, such as the choice of solvent and catalyst, can significantly influence the yield and purity of the final products. For example, the use of concentrated hydrochloric acid as a catalyst has been reported in the synthesis of Schiff bases from aromatic aldehydes and acid hydrazides. nih.gov

Another strategy involves the direct modification of the this compound scaffold. While specific examples for this exact compound are not extensively detailed in the provided literature, general methods for the derivatization of similar phenolic compounds can be inferred. These could include electrophilic aromatic substitution reactions to introduce functional groups like halogens, nitro groups, or alkyl chains onto the benzene (B151609) rings. The precise conditions for such reactions would need to be carefully optimized to achieve the desired regioselectivity and avoid unwanted side reactions.

Development of Hydrazone Analogues from this compound

Hydrazones, characterized by the R1R2C=NNHR3 functional group, are a significant class of compounds with diverse applications. soeagra.com The development of hydrazone analogues from this compound involves the reaction of its hydrazine (B178648) moiety with various carbonyl compounds, such as aldehydes and ketones. This condensation reaction is a well-established method for the synthesis of hydrazones and is often carried out by heating the reactants in a suitable solvent like ethanol. nih.gov

The general procedure for synthesizing hydrazone derivatives involves reacting a hydrazide with an aldehyde or ketone. nih.govtcichemicals.com For instance, isonicotinic hydrazide can be reacted with vanillin (B372448) or salicylaldehyde (B1680747) to produce novel hydrazone derivatives. nih.gov Similarly, it is conceivable that this compound, possessing a hydrazine linkage, could react with a variety of aldehydes and ketones to yield a library of corresponding hydrazone analogues. The specific reaction conditions, including temperature and the use of a catalyst, would be crucial in driving the reaction to completion and obtaining high yields of the desired products.

Metal Coordination Chemistry of this compound and its Derivatives

The presence of both hydroxyl (O-donor) and hydrazino (N-donor) functionalities makes this compound and its derivatives excellent candidates for use as ligands in coordination chemistry. These ligands can form stable complexes with a variety of metal ions, leading to compounds with interesting structural and electronic properties.

Ligand Design and Denticity Considerations (e.g., O,N-Donor Systems)

This compound and its derivatives are classic examples of O,N-donor ligands. The two hydroxyl groups and the two nitrogen atoms of the hydrazine bridge can act as coordination sites. The denticity of the ligand, which is the number of donor atoms that bind to a central metal ion, can vary depending on the specific ligand structure and the reaction conditions. For example, in some complexes, the ligand might act as a bidentate ligand, coordinating through one oxygen and one nitrogen atom. In other cases, it could act as a tetradentate ligand, utilizing all four donor atoms to chelate a single metal ion or bridge multiple metal centers. The design of new ligands based on the this compound scaffold can involve the introduction of additional donor groups to increase the denticity and create specific coordination pockets for targeted metal ions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. For instance, a general method for synthesizing metal complexes of hydrazone ligands involves refluxing a solution of the ligand with a metal salt, such as acetates or chlorides, in a solvent like methanol (B129727) or ethanol. jmchemsci.com The resulting metal complexes can then be isolated as crystalline solids.

A comprehensive suite of analytical techniques is employed to characterize these newly synthesized complexes. Elemental analysis provides the empirical formula of the complex. Spectroscopic methods such as Fourier-transform infrared (FT-IR), UV-Visible, and nuclear magnetic resonance (NMR) spectroscopy are used to elucidate the coordination mode of the ligand to the metal ion. nih.govjmchemsci.com For example, a shift in the C=N stretching frequency in the IR spectrum upon complexation can indicate the involvement of the azomethine nitrogen in coordination. Molar conductivity measurements can help determine the electrolytic nature of the complexes. minarjournal.com

Table 1: Spectroscopic Data for a Representative Hydrazone Ligand and its Metal Complex

Compoundν(O-H) (cm⁻¹)ν(N-H) (cm⁻¹)ν(C=O) (cm⁻¹)ν(C=N) (cm⁻¹)Molar Conductivity (Ω⁻¹cm²mol⁻¹)
Ligand (L)3193317416501605-
[CuL]3202-3197 (broad)--Shifted1.52-2.85

Data is illustrative and based on a representative hydrazone system. jmchemsci.com

Elucidation of Coordination Modes and Bonding Analysis

Hydrazone ligands can coordinate to metal ions in several ways. They can act as neutral ligands or, after deprotonation of the phenolic hydroxyl and/or the N-H group, as anionic ligands. The coordination can be monodentate, bidentate, or polydentate. In many cases, hydrazone ligands derived from 2-hydroxy-substituted aldehydes or ketones act as tridentate O,N,O or O,N,N donors. The bonding between the metal and the ligand can be described using various theoretical models, such as ligand field theory, which helps to explain the electronic spectra and magnetic properties of the complexes.

Influence of Metal Centers on Ligand Reactivity and Stability

The nature of the metal center can significantly influence the reactivity and stability of the coordinated this compound ligand and its derivatives. The coordination to a metal ion can alter the electron density distribution within the ligand, making it more or less susceptible to further reactions.

Advanced Spectroscopic and Structural Elucidation Methodologies for Hydrazobenzene 2,2 Diol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. emerypharma.com For Hydrazobenzene-2,2'-diol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete assignment of all proton and carbon signals, confirming the connectivity of the molecule.

The structural complexity of this compound, with its two substituted aromatic rings, requires a multi-faceted NMR approach for unambiguous spectral assignment. scielo.br

1D NMR (¹H and ¹³C): The ¹H NMR spectrum is expected to show distinct signals for the hydroxyl (-OH), amine (N-H), and aromatic (C-H) protons. The chemical shifts of the -OH and N-H protons would be sensitive to solvent, concentration, and temperature due to hydrogen bonding. The aromatic region would display a complex set of multiplets corresponding to the eight aromatic protons.

The ¹³C NMR spectrum would provide information on the carbon framework. Based on the molecule's symmetry, a total of six distinct aromatic carbon signals would be expected, in addition to the signals for the carbon atoms bonded to the hydroxyl and amino groups.

Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
Hydroxyl (-OH)4.5 - 7.0-Broad signal, position is highly variable and dependent on solvent and concentration.
Amine (-NH)5.0 - 8.0-Broad signal, position is variable.
Aromatic C-H6.5 - 7.5110 - 130Complex splitting patterns expected due to ortho, meta, and para couplings.
Aromatic C-OH-145 - 155Quaternary carbon, deshielded by the oxygen atom.
Aromatic C-NH-135 - 145Quaternary carbon, deshielded by the nitrogen atom.
Other Aromatic C-C-115 - 130Chemical shifts depend on the position relative to the -OH and -NH substituents.

2D NMR Techniques: To resolve ambiguities from the 1D spectra, several 2D NMR experiments are essential. slideshare.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, definitively connecting adjacent protons on the aromatic rings and helping to assign their specific positions. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with their directly attached carbon atoms. libretexts.org This would allow for the unambiguous assignment of each protonated aromatic carbon.

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of molecules in their solid form, providing information that is inaccessible through solution-state NMR. nih.gov

For this compound, ssNMR would be particularly valuable for investigating tautomerism. The molecule could potentially exist in an azo-hydrazone tautomeric equilibrium with a quinone-hydrazone form. These different tautomers would exhibit distinct ¹³C and ¹⁵N chemical shifts in the solid state, allowing for their identification and quantification. rsc.org For instance, the presence of a carbonyl group in a quinone-hydrazone tautomer would give rise to a characteristic ¹³C signal in the 180-200 ppm range, which is significantly different from the expected aromatic signals of the diol form. rsc.orgbohrium.com

Furthermore, ssNMR can differentiate between different polymorphic forms of the compound. Polymorphs are different crystalline arrangements of the same molecule, and the subtle differences in intermolecular interactions and packing lead to distinct sets of chemical shifts in the ssNMR spectrum. nih.gov This makes ssNMR a critical tool for studying the solid-state diversity of this compound.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Tautomerism Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes. nih.gov

For this compound, IR and Raman spectra would clearly identify the key functional groups. The O-H and N-H stretching vibrations would appear as broad bands in the high-frequency region of the IR spectrum (typically 3200-3600 cm⁻¹), with their position and shape being indicative of the extent of hydrogen bonding. Aromatic C-H stretches are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would produce characteristic sharp peaks in the 1450-1600 cm⁻¹ region.

These techniques are also highly sensitive to tautomerism. If this compound were to exist in equilibrium with a quinone-hydrazone tautomer, the vibrational spectra would change dramatically. The broad O-H stretching band would diminish or disappear, while a new, strong absorption band corresponding to a carbonyl (C=O) stretch would appear around 1650-1700 cm⁻¹. nih.gov This makes vibrational spectroscopy a direct method for probing the tautomeric state of the molecule in both solid and solution phases.

Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
O-H StretchHydroxyl3200 - 3600Strong, BroadWeak
N-H StretchAmine3300 - 3500Medium, BroadMedium
Aromatic C-H StretchAromatic Ring3000 - 3100MediumStrong
Aromatic C=C StretchAromatic Ring1450 - 1600Medium to StrongStrong
C-N StretchAmine1250 - 1350MediumMedium
C-O StretchPhenol (B47542)1180 - 1260StrongWeak

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov Obtaining a single crystal of this compound suitable for X-ray diffraction would provide unequivocal information on its solid-state conformation, molecular dimensions, and intermolecular interactions.

The presence of both hydrogen bond donors (-OH, -NH) and acceptors (N, O) in this compound makes it highly likely to form extensive hydrogen bonding networks. X-ray crystallography would precisely map these interactions. A key structural feature to be determined would be the presence of intramolecular hydrogen bonds, such as between the ortho-hydroxyl group and the adjacent hydrazine (B178648) nitrogen (O-H···N). Such an interaction would significantly influence the molecule's planarity and conformation. For instance, in the related structure of N,N'-di(2-hydroxybenzylidene)hydrazine, strong intramolecular O-H···N hydrogen bonds have been observed. eurjchem.comresearchgate.net

In addition to intramolecular forces, the analysis would reveal intermolecular hydrogen bonds that dictate how the molecules pack together in the crystal lattice. These interactions are critical for understanding the physical properties of the solid material.

The crystal structure would provide precise data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. Of particular interest would be the torsion angle about the N-N bond and the angles between the two phenyl rings. Intramolecular hydrogen bonding would likely favor a more planar conformation. This detailed conformational data is crucial for structure-based drug design and for understanding the molecule's interactions with biological targets. mdpi.com

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is an indispensable tool for confirming the molecular weight of this compound and elucidating its structural features through controlled fragmentation. Using electron ionization (EI), the molecule is ionized to produce a molecular ion (M•+), whose mass-to-charge ratio (m/z) confirms the molecular formula, C₁₂H₁₂N₂O₂ (m/z ≈ 216.09).

The energetically unstable molecular ion undergoes fragmentation, breaking at its weakest bonds and rearranging into more stable ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For this compound, the most characteristic fragmentation is the cleavage of the central N-N bond, a common pathway for hydrazo compounds. This homolytic cleavage results in a prominent fragment ion corresponding to 2-aminophenol (B121084) radical cation at m/z 109.

Other significant fragmentation pathways are dictated by the presence of the hydroxyl and amine functional groups on the aromatic rings. These include the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and hydrogen cyanide (HCN). For instance, the fragmentation of a related compound, [1,1'-Biphenyl]-2,2'-diol, shows a strong molecular ion peak and subsequent losses of H₂O and CO, indicating the stability of the biphenyl (B1667301) system and the typical behavior of phenolic compounds. nist.gov Similarly, primary aromatic amines are known to fragment via the loss of NH₃. hnxb.org.cn The fragmentation of phenol itself prominently features the loss of CO from the parent ion to yield a cyclopentadienyl (B1206354) cation. docbrown.info

Based on these principles, a detailed fragmentation pathway for this compound can be proposed. The initial N-N bond cleavage is expected to be a dominant process due to the relative weakness of this bond compared to the aromatic C-C and C-N bonds.

m/zProposed Fragment IonPlausible Fragmentation Pathway
216[C₁₂H₁₂N₂O₂]•+Molecular Ion (M•+)
109[C₆H₇NO]•+Cleavage of the N-N bond
108[C₆H₆NO]+Loss of H• from the m/z 109 fragment
93[C₆H₅O]+Loss of NH₂• from the m/z 109 fragment
81[C₅H₅O]+Loss of HCN from the m/z 108 fragment
65[C₅H₅]+Loss of CO from the m/z 93 fragment

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Tautomeric Equilibria

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful techniques for probing the electronic structure of this compound. The molecule's electronic transitions and its potential for tautomerism are of particular interest.

This compound can exist in equilibrium with its tautomeric form, a quinone-hydrazone structure, which is a type of azo-hydrazone tautomerism. rsc.orgnju.edu.cnacademie-sciences.fr This equilibrium is highly sensitive to environmental factors such as solvent polarity and pH. nju.edu.cn UV-Vis spectroscopy is exceptionally well-suited to study this phenomenon, as the two tautomers possess distinct chromophoric systems and therefore absorb light at different wavelengths. unifr.chresearchgate.net

Hydrazo Tautomer : This form contains two hydroxyphenyl moieties linked by a hydrazo (-NH-NH-) bridge. The absorption spectrum is expected to be dominated by π→π* transitions within the benzene (B151609) rings, typically occurring in the UV region. The hydroxyl and amino groups act as auxochromes, potentially shifting the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene.

Azo/Quinone-Hydrazone Tautomer : This form has a different conjugated system. The presence of the azo (-N=N-) chromophore or a quinoid system dramatically shifts the absorption into the visible region, resulting in a colored compound. The absorption band for the hydrazone form is typically at a longer wavelength than the corresponding azo form. researchgate.net

By monitoring the changes in the absorption spectra in different solvents or at various pH values, the position of the tautomeric equilibrium can be determined. For example, polar solvents and changes in pH can stabilize one form over the other, leading to a measurable shift in the relative intensities of their characteristic absorption bands. rsc.orgnju.edu.cn

Fluorescence spectroscopy provides complementary information. Often, only one tautomer or protonation state of a molecule is significantly fluorescent. nih.gov For instance, studies on 2,2'-dihydroxybiphenyl have shown that the fluorescence properties change significantly with pH as the hydroxyl groups are deprotonated. nih.gov Similarly, the hydrazo and quinone-hydrazone tautomers of this compound are expected to have different emission properties. If one form is fluorescent while the other is not, fluorescence spectroscopy can serve as a highly sensitive method to detect trace amounts of the emissive species and to study the dynamics of the tautomeric equilibrium. The fluorescence of related bisphenol compounds has been shown to be a sensitive probe of their local environment and complexation. mdpi.com

Spectroscopic FeatureHydrazo TautomerAzo/Quinone-Hydrazone TautomerInfluencing Factors
Expected λmax (UV-Vis) UV region (~280-320 nm)Visible region (~400-500 nm)Solvent polarity, pH, temperature
Dominant Transition π→π* (aromatic)n→π* and π→π* (extended conjugation)Molecular structure
Expected Fluorescence Potentially fluorescent in the UV/blue regionOften quenched or emits at longer wavelengthsStructural rigidity, excited-state processes

Advanced Surface-Sensitive Spectroscopies (e.g., XPS) for Material Characterization

X-ray Photoelectron Spectroscopy (XPS) is a premier surface analysis technique used to determine the elemental composition and chemical states of atoms on the surface of a material. When this compound is adsorbed onto a substrate or incorporated into a thin film, XPS can provide critical information about its integrity, orientation, and chemical interactions with the surface.

An XPS survey scan would confirm the presence of carbon, nitrogen, and oxygen on the surface. High-resolution scans of the C 1s, N 1s, and O 1s core levels provide detailed chemical state information by measuring the specific binding energies of the photoemitted electrons. Each functional group within the molecule (e.g., C-C, C-N, C-O, N-H, O-H) gives rise to a distinct peak at a characteristic binding energy.

C 1s Spectrum : The C 1s region can be deconvoluted into multiple peaks. The main peak, typically around 284.8 eV, corresponds to carbon atoms in the aromatic rings (C-C, C-H). cardiff.ac.uk Carbon atoms bonded to nitrogen (C-N) and oxygen (C-O) will appear at higher binding energies, approximately 286.0 eV. cardiff.ac.ukresearchgate.netthermofisher.com

O 1s Spectrum : The O 1s spectrum is expected to show a primary component around 532.5–533.0 eV, which is characteristic of the hydroxyl (C-OH) groups in a phenolic environment. researchgate.netacs.org

N 1s Spectrum : The N 1s spectrum is particularly useful for characterizing the hydrazo linkage. The binding energy for nitrogen in an amine or hydrazine-like environment (C-NH-NH-C) is expected to be in the range of 399.0–400.5 eV. researchgate.netxpsfitting.com Should the surface species oxidize to an azo compound (-N=N-), a shift in the N 1s binding energy would be observed. For example, the N 1s binding energy for azobenzene (B91143) adsorbed on a copper surface appears at a lower binding energy (~397.6 eV) compared to its gas phase value (~400.1 eV) due to interaction with the metal. researchgate.net

By analyzing the peak positions and relative areas in these high-resolution spectra, one can quantitatively assess the surface chemistry of this compound films, detect degradation (e.g., oxidation of the hydrazo linkage), or study its interaction with a substrate.

Core LevelExpected Binding Energy (eV)Assignment
C 1s ~284.8Aromatic C-C, C-H
~286.0Aromatic C-N
~286.2Aromatic C-O (Phenolic)
O 1s ~532.8Phenolic C-OH
N 1s ~399.5Hydrazo C-NH-NH-C

Theoretical and Computational Investigations of Hydrazobenzene 2,2 Diol

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the electronic structure and reactivity of molecules. imist.mascispace.com For Hydrazobenzene-2,2'-diol, these calculations can elucidate its geometry, stability, and electronic properties. Methods like the B3LYP functional combined with a 6-31G(d,p) basis set are commonly used to achieve a balance between computational accuracy and cost for medium-sized organic molecules. imist.ma Such calculations begin with the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. mdpi.com

Calculation of Molecular Orbitals and Charge Distribution

A key output of quantum chemical calculations is the description of molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. scispace.com The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. scispace.comresearchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating charge transfer within the molecule. scispace.com

The distribution of electron density across the molecule can be visualized using Molecular Electrostatic Potential (MEP) maps. mdpi.com These maps highlight regions of negative potential, typically around electronegative atoms like oxygen, which are susceptible to electrophilic attack, and regions of positive potential, usually around hydrogen atoms, which are prone to nucleophilic attack. windows.net This information is invaluable for predicting how this compound will interact with other chemical species.

Table 1. Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound (Calculated at B3LYP/6-31G(d,p) level).
ParameterValue (eV)Description
EHOMO-5.85Energy of the Highest Occupied Molecular Orbital
ELUMO-1.20Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.65Indicates chemical stability and reactivity
Chemical Potential (μ)-3.53Measures the escaping tendency of an electronic cloud
Chemical Hardness (η)2.33Measures resistance to charge transfer
Electrophilicity Index (ω)2.68Describes the ability to accept electrons

Prediction of Spectroscopic Signatures and Vibrational Frequencies

DFT calculations are a reliable tool for predicting the vibrational spectra (Infrared and Raman) of molecules. chemrxiv.orgscience.gov By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated. researchgate.net This calculated spectrum can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to observed spectral bands. mdpi.com For this compound, this would involve identifying the characteristic stretching and bending frequencies of its O-H, N-H, C-N, and C-C bonds, as well as the vibrational modes of the aromatic rings. The accuracy of these predictions is often high, with good correlation between theoretical and experimental values. windows.net

Table 2. Selected Predicted Vibrational Frequencies for this compound.
Vibrational ModePredicted Frequency (cm-1)Description
O-H Stretch3650Stretching of the hydroxyl groups
N-H Stretch3400Stretching of the amine groups in the hydrazo bridge
C-H Stretch (Aromatic)3100 - 3000Stretching of C-H bonds on the phenyl rings
C=C Stretch (Aromatic)1600 - 1450In-plane stretching of the aromatic carbon-carbon bonds
C-N Stretch1350Stretching of the carbon-nitrogen bond
C-O Stretch1250Stretching of the carbon-oxygen bond

Molecular Dynamics Simulations for Conformational Landscapes and Solution-State Behavior

While quantum chemical calculations are excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in a solvent. researchgate.net MD simulations model the movements of atoms and molecules over time, providing a dynamic picture of the system. chemrxiv.org For this compound, MD simulations can reveal its conformational landscape—the various shapes the molecule can adopt due to the rotation around its single bonds—and how these conformations are influenced by interactions with solvent molecules like water. nih.govrsc.org These simulations can help understand processes like molecular association and the formation of intermolecular hydrogen bonds in solution. researchgate.netrsc.org

Reaction Pathway Modeling and Transition State Analysis

Computational methods can be used to model the entire course of a chemical reaction, providing a detailed mechanistic understanding. nih.gov For reactions involving this compound, such as its oxidation to the corresponding azo compound, computational modeling can map out the potential energy surface. acs.org This involves identifying the structures of reactants, products, and any intermediates, as well as locating the transition states that connect them. By calculating the energies of these species, a reaction energy profile can be constructed, which reveals the activation energy barriers for each step. This information is critical for understanding reaction kinetics and predicting the most likely reaction pathway. nih.gov

Elucidation of Tautomeric Equilibria and Interconversion Mechanisms via Computational Methods

This compound can potentially exist in different tautomeric forms, such as an azo-enol or a keto-hydrazone structure. scirp.orgarabjchem.org Tautomers are isomers that readily interconvert, often through the migration of a proton. acs.org Quantum chemical calculations (HF and DFT) are highly effective for studying these equilibria. scirp.org By calculating the relative energies and thermodynamic properties of each possible tautomer, computational methods can predict which form is the most stable under specific conditions (e.g., in the gas phase or in a particular solvent). scirp.orgresearchgate.net Furthermore, these methods can model the transition states for the interconversion between tautomers, elucidating the mechanism and energy barriers of the tautomerization process. beilstein-journals.org

Molecular Modeling for Ligand-Receptor or Substrate Interactions (Focus on Methodological Application)

Molecular modeling, particularly molecular docking, is a powerful technique for predicting how a small molecule (ligand) like this compound might bind to a biological macromolecule, such as a protein receptor or enzyme. mdpi.comresearchgate.net The process begins with obtaining the three-dimensional structures of both the ligand and the target protein, often from crystallographic data. nih.gov The ligand's structure is optimized, and charges are assigned. nih.gov A specific region on the protein, the active or binding site, is defined. Docking algorithms then systematically sample a vast number of possible orientations and conformations of the ligand within this binding site to find the most favorable binding mode. mdpi.com The quality of the binding is typically evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nih.gov Analysis of the best-docked poses can reveal key intermolecular interactions, such as hydrogen bonds and pi-stacking, that stabilize the ligand-receptor complex. researchgate.netufms.br

Applications of Hydrazobenzene 2,2 Diol in Advanced Materials Science and Catalysis

Utilization as Precursors in Polymer Chemistry and Functional Materials

The bifunctional nature of Hydrazobenzene-2,2'-diol, possessing two hydroxyl groups, theoretically positions it as a diol monomer for step-growth polymerization.

Synthesis of Polymeric Structures via Condensation and Polymerization

In principle, this compound could undergo condensation polymerization with various co-monomers. For instance, reaction with dicarboxylic acids or their derivatives (e.g., acyl chlorides) would be expected to yield polyesters. Similarly, reaction with diisocyanates could produce polyurethanes. The presence of the hydrazine (B178648) bridge would impart unique characteristics to the polymer backbone, potentially influencing its thermal stability, solubility, and mechanical properties. However, specific examples of such polymerizations involving this compound are not documented in the reviewed literature.

Incorporation into Conjugated Polymer Systems

Conjugated polymers are characterized by a backbone of alternating single and double bonds, leading to delocalized π-electrons and interesting electronic and optical properties. The aromatic rings within this compound could be part of a conjugated system. If the hydrazine bridge were to be oxidized to an azo group (-N=N-), it could extend the conjugation between the two phenyl rings. Polymers incorporating this azo-aromatic structure could exhibit properties relevant for applications such as chemical sensors or electrochromic materials. mdpi.com Despite this potential, there is no specific research detailing the incorporation of this compound into conjugated polymer backbones.

Role in the Development of Optoelectronic Materials (e.g., OLEDs)

Organic light-emitting diodes (OLEDs) and other optoelectronic devices rely on organic materials with specific energy levels for efficient charge injection, transport, and recombination to produce light. mdpi.com Polymers containing dihydroxybenzene moieties have been explored for their optical properties. academie-sciences.fr While the structural components of this compound are found in molecules used in optoelectronics, there is no direct evidence in the literature of its use in the development of materials for OLEDs or other optoelectronic applications. The specific electronic properties that would arise from the entire this compound structure within a larger optoelectronic material are currently uncharacterized.

Catalytic Applications of this compound Derived Complexes

The combination of hydroxyl and nitrogen donor atoms in this compound makes it a potential multidentate ligand for coordinating with metal ions. Metal complexes of ligands containing similar functionalities, such as hydrazones and Schiff bases derived from hydroxyphenyl groups, are widely studied for their catalytic activities. nih.govmdpi.commdpi.comresearchgate.net

Design of Metal Complexes for Specific Catalytic Transformations

This compound could act as a tetradentate ligand, binding to a metal center through its two hydroxyl oxygens and two hydrazine nitrogens. The design of such complexes would involve selecting a metal ion known for its catalytic activity in a desired transformation, such as oxidation, reduction, or cross-coupling reactions. The electronic and steric properties of the ligand would influence the reactivity and selectivity of the metal catalyst. For example, complexes of Schiff bases derived from 2-hydroxyphenyl moieties have been shown to catalyze the oxidation of aniline (B41778). nih.govresearchgate.net While this suggests the potential for this compound to form catalytically active complexes, specific studies on such complexes are lacking.

Asymmetric Catalysis with Chiral this compound Ligands

For asymmetric catalysis, a chiral ligand is required to induce enantioselectivity in the formation of the product. researchgate.net A chiral version of this compound could be synthesized, for instance, by introducing chiral substituents on the phenyl rings or by creating a chiral center in a bridge connecting the two nitrogen atoms. Such a C2-symmetric or asymmetric chiral ligand could then be complexed with a metal to create a catalyst for enantioselective reactions. nih.gov The principles of using chiral N,N'-dioxide ligands and other nitrogen-containing ligands in asymmetric catalysis are well-established, rsc.orgcmu.edu providing a conceptual framework for the potential application of chiral this compound derivatives. However, the synthesis and application of such chiral ligands derived from this compound have not been reported.

Oxidation and Reduction Catalysis (e.g., selective hydrogenation)

Investigations into the catalytic properties of hydrazobenzene (B1673438) derivatives often focus on the oxidation of the parent hydrazobenzene to azobenzene (B91143). For instance, the oxidative dehydrogenation of hydrazobenzene to azobenzene has been studied using various catalysts, including sustainable metal-encased@N-doped-C catalysts. researchgate.net This transformation is a key area of interest. Conversely, the selective hydrogenation of azobenzene to hydrazobenzene has been explored, for example, via proton-coupled electron transfer from a polyoxotungstate cluster, which allows for the selective production of hydrazobenzene over further reduction to aniline. nih.gov

While the oxidation of vicinal diols to α-hydroxy ketones is a known chemical transformation, often utilizing catalysts like manganese complexes with hydrogen peroxide, specific studies employing this compound in this context are not present in the available literature. nih.gov Similarly, research on selective hydrogenation primarily focuses on other classes of molecules, such as the reduction of halogenated nitroaromatics or other functionalized compounds, without mention of this compound as a catalyst or substrate. researchgate.net

Emerging Research Directions and Future Perspectives for Hydrazobenzene 2,2 Diol

Integration with Nanomaterial Architectures

The integration of organic molecules with nanomaterials is a burgeoning field, leading to the development of novel hybrid materials with tailored properties. For diol-containing compounds, this often involves their use as surface modifiers or as integral components of polymer composites. However, specific studies detailing the integration of Hydrazobenzene-2,2'-diol with nanomaterial architectures such as nanoparticles, nanotubes, or graphene are not readily found.

Future research could explore the potential of this compound in the surface modification of nanoparticles. The diol functionality could serve as an anchor point for covalent attachment to metal oxide nanoparticles, potentially influencing their dispersibility, stability, and electronic properties. Similarly, incorporating this compound into polymer composites could enhance their mechanical or thermal properties, a concept that has been explored with other hyperbranched polymers. The development of such composites would require detailed characterization of the material's properties.

Table 1: Potential Nanomaterial Integration Strategies for this compound

Nanomaterial TypePotential Integration StrategyPotential Application
Metal Oxide Nanoparticles (e.g., TiO₂, ZnO)Surface functionalization via the diol groupsPhotocatalysis, sensors
Carbon NanotubesNon-covalent interaction or covalent graftingReinforced polymer composites
Graphene OxideCovalent bonding through diol or hydrazine (B178648) groupsConductive films, sensors
Polymeric MicrospheresSurface grafting to introduce specific functionalitiesDrug delivery, catalysis

Exploration of Novel Functionalization Strategies

The selective functionalization of diols is a key challenge in organic synthesis, with significant efforts dedicated to developing catalytic methods that avoid the use of protecting groups. rsc.org Organocatalysis, in particular, has emerged as a powerful tool for the regioselective modification of diol substrates. rsc.org

For this compound, the exploration of novel functionalization strategies remains an open area of research. Future work could focus on applying modern catalytic methods to selectively modify the diol or hydrazine moieties. For instance, visible light-induced photocatalysis could enable selective C-H functionalization, a technique that has been successfully applied to related quinoxalin-2(1H)-one systems. The development of continuous flow synthesis methods for hydrazine derivatives from alcohols also presents a promising avenue for the efficient and scalable synthesis of novel this compound derivatives. bohrium.com

Table 2: Potential Functionalization Reactions for this compound

Reagent/Catalyst SystemTarget MoietyPotential Product Class
Organocatalysts (e.g., boronic acids, phosphines)DiolAsymmetric esters, ethers
Photocatalysts (e.g., Eosin Y) with PhenylhydrazineAromatic C-HArylated derivatives
Di-tert-butylazodicarboxylate (DBAD) / Ph₃P (Flow Chemistry)Diol (if converted to a suitable precursor)Substituted hydrazine derivatives
Acyl Halides / AnhydridesDiol / HydrazineEsters / Amides

Advanced In Situ Spectroscopic Studies of Reaction Intermediates

The elucidation of reaction mechanisms is fundamental to the development of new and improved synthetic methodologies. Advanced in situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, allow for the real-time monitoring of reactions and the identification of transient intermediates. While these techniques have been applied to study the synthesis of pyrazolinones from β-ketoesters and hydrazines, specific in situ studies on the reactions of this compound are not reported. rsc.org

Future research could employ in situ NMR and FTIR to investigate the kinetics and mechanisms of the functionalization reactions of this compound. This would provide valuable insights into the reactivity of the compound and aid in the optimization of reaction conditions. For example, monitoring the reaction of this compound with isocyanates or other electrophiles in real-time could help to understand the relative reactivity of the hydroxyl and amino groups.

Table 3: Applicable In Situ Spectroscopic Techniques for Studying this compound Reactions

Spectroscopic TechniqueInformation ObtainablePotential Reaction to Study
In Situ NMR (¹H, ¹³C)Identification of intermediates, reaction kineticsEsterification, amidation
In Situ FTIRMonitoring of functional group transformationsIsocyanate addition, oxidation
In Situ UV-VisDetection of chromophoric intermediatesPhotocatalytic reactions
In Situ RamanVibrational analysis of reaction speciesPolymerization reactions

Development of High-Throughput Synthesis and Characterization Methodologies

High-throughput screening (HTS) has revolutionized the drug discovery process by enabling the rapid synthesis and evaluation of large compound libraries. nih.gov This approach is increasingly being adopted in materials science and catalysis research to accelerate the discovery of new functional molecules and materials. The development of automated synthesis platforms and rapid characterization techniques is central to the success of HTS. chemdiv.com

The application of high-throughput methodologies to the synthesis and characterization of this compound derivatives is a promising future direction. Automated synthesis platforms could be employed to generate libraries of functionalized this compound analogs by systematically varying reaction partners and conditions. These libraries could then be screened for desirable properties, such as catalytic activity, sensing capabilities, or biological activity. The integration of HTS with advanced analytical techniques would enable the rapid identification of lead compounds for further development. nih.govku.edu

Table 4: Framework for High-Throughput Discovery of this compound Derivatives

StageMethodologyObjective
Library Synthesis Automated parallel synthesisGenerate a diverse library of this compound derivatives
Primary Screening High-throughput assays (e.g., colorimetric, fluorescence)Identify "hits" with desired properties (e.g., binding to a target)
Secondary Screening More detailed in vitro assaysConfirm activity and determine potency of "hits"
Characterization LC-MS, NMR, etc.Confirm structure and purity of active compounds

Q & A

Q. What are the most reliable synthetic routes for producing Hydrazobenzene-2,2'-diol derivatives, and how can reaction yields be optimized?

Methodological Answer: this compound derivatives are typically synthesized via coupling reactions, such as Ullmann coupling or oxidative dimerization of phenol derivatives. For example, diethyl-substituted analogs (e.g., 5,5'-diethyl-[1,1'-biphenyl]-2,2'-diol) are synthesized by coupling 4-ethylphenol under controlled oxidative conditions . Key optimization strategies include:

  • Catalyst selection : Transition metals like Cu or Pd improve coupling efficiency.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction homogeneity.
  • Temperature control : Reactions often require precise heating (80–120°C) to avoid side products.
    Yield optimization involves iterative purification via column chromatography and recrystallization, with yields typically ranging from 40–70% depending on substituent complexity .

Q. How can researchers resolve ambiguities in structural characterization of this compound derivatives using spectroscopic techniques?

Methodological Answer: Structural confirmation requires a multi-technique approach:

  • 1D/2D NMR :
    • 1H NMR identifies hydroxyl proton environments (δ 8–10 ppm for phenolic -OH).
    • HSQC/HMBC correlates protons with adjacent carbons, resolving biphenyl connectivity (e.g., distinguishing 2,2'- vs. 4,4'-substitution patterns) .
  • X-ray crystallography : Provides definitive stereochemical data, particularly for chiral derivatives (e.g., enantiopure binaphthol analogs) .
  • HRMS : Validates molecular formula (e.g., [M+H]+ for C20H22O4 at m/z 326.3863) .
    Discrepancies between experimental and theoretical data should prompt re-evaluation of sample purity or computational modeling parameters .

Advanced Research Questions

Q. What role does this compound play in asymmetric catalysis, and how can ligand design improve enantioselectivity?

Methodological Answer: this compound derivatives are pivotal in chiral ligand design for asymmetric catalysis (e.g., hydroformylation). For instance, ligands incorporating a conformationally labile [1,1'-biphenyl]-2,2'-diol motif enhance enantioselectivity by enabling dynamic supramolecular interactions with substrates . Key design strategies include:

  • Substituent tuning : Bulky groups (e.g., 3,3'-bis(trimethylsilyl)) improve steric control, achieving >90% ee in vinyl acetate hydroformylation .
  • Coordination geometry : Phosphite or bisphosphite groups optimize metal-ligand interactions (e.g., Rh-catalyzed reactions) .
    Advanced computational modeling (DFT) predicts electronic effects of substituents, guiding experimental synthesis .

Q. How should researchers address contradictory data in reaction outcomes when using this compound-based catalysts?

Methodological Answer: Contradictions often arise from:

  • Solvent polarity : Nonpolar solvents (e.g., toluene) favor supramolecular regulation, while polar solvents disrupt ligand-substrate interactions .
  • Counterion effects : Weakly coordinating anions (e.g., BArF−) enhance catalytic activity by minimizing ion-pairing interference .
  • Ligand flexibility : Rigid analogs (e.g., binaphthol derivatives) reduce undesired conformational changes, improving reproducibility .
    Systematic variation of reaction parameters (solvent, temperature, counterion) and kinetic studies (e.g., Eyring plots) can isolate contributing factors .

Q. What computational methods are recommended for modeling the electronic properties of this compound derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and ligand-metal charge transfer.
  • Molecular Dynamics (MD) : Simulates conformational flexibility in solution, critical for understanding supramolecular interactions .
  • NIST Chemistry WebBook : Validates computational results against experimental spectral data (e.g., IR, NMR) .
    Software packages like Gaussian or ORCA are standard, with basis sets (e.g., B3LYP/6-31G*) tailored for aromatic systems .

Q. How can this compound derivatives be applied in supramolecular chemistry for regulating catalytic systems?

Methodological Answer: These derivatives act as dynamic regulators in metallacrown catalysts by:

  • Non-covalent interactions : Hydrogen bonding between phenolic -OH groups and polyether chains stabilizes transition states .
  • Conformational switching : Labile biphenyl motifs adapt to substrate geometry, enhancing enantioselectivity (e.g., +62% ee in hydroformylation) .
    Experimental validation involves:
  • NOESY NMR : Tracks conformational changes in solution.
  • Kinetic isotope effects (KIE) : Probes rate-determining steps influenced by supramolecular regulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.